N-Carboxybenzyl Gemcitabine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

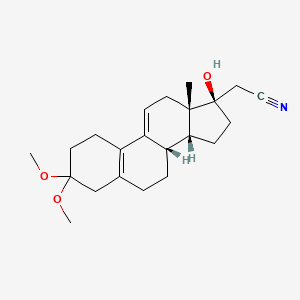

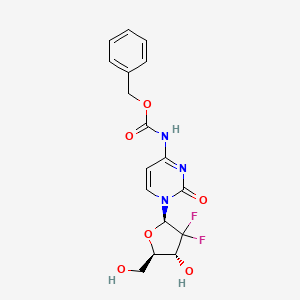

“N-Carboxybenzyl Gemcitabine” is a compound with the molecular formula C17H17F2N3O6 . It is a derivative of gemcitabine, a nucleoside analog and a chemotherapeutic agent . The compound is used in biochemical research .

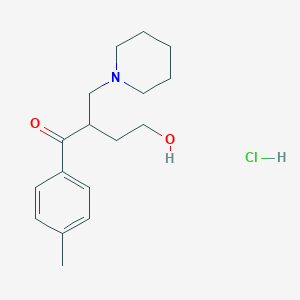

Molecular Structure Analysis

“N-Carboxybenzyl Gemcitabine” has a molecular weight of 397.3 g/mol . Its IUPAC name is benzyl N - [1- [ (2 R ,4 R ,5 R )-3,3-difluoro-4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate .

Physical And Chemical Properties Analysis

“N-Carboxybenzyl Gemcitabine” has a molecular weight of 397.3 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 8, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 397.10854159 g/mol .

Scientific Research Applications

Cancer Chemotherapy

N-Carboxybenzyl Gemcitabine: is primarily used in the treatment of various cancers. As a nucleoside analog, it gets incorporated into DNA during replication, leading to apoptosis of cancer cells. Its efficacy, however, is often limited by rapid metabolism and systemic toxicity .

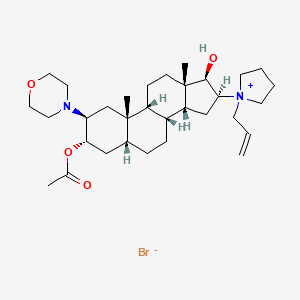

Targeted Drug Delivery Systems

The modification of gemcitabine, such as with N-carboxybenzyl, can enhance its incorporation into targeted drug delivery systems like liposomes or nanoparticles. This can improve the drug’s stability, reduce side effects, and increase its accumulation in tumor tissues .

Combination Therapy

Gemcitabine is often used in combination with other chemotherapeutic agents. The N-carboxybenzyl modification may alter its interaction with other drugs, potentially leading to synergistic effects that can improve treatment outcomes for patients with resistant forms of cancer .

Gene Therapy

Research has explored the use of gemcitabine conjugates in gene therapy. By attaching gemcitabine to oligonucleotides targeting specific genes, researchers aim to enhance the drug’s selectivity and efficacy in killing cancer cells .

Overcoming Drug Resistance

The development of drug resistance is a significant challenge in cancer treatment. N-carboxybenzyl Gemcitabine may help overcome resistance by modifying drug uptake or metabolism pathways within cancer cells, making them more susceptible to treatment .

Diagnostic Imaging

While not a direct application of the drug itself, derivatives of gemcitabine, including N-carboxybenzyl Gemcitabine, could be labeled with imaging agents. This would allow for the tracking of drug distribution and accumulation in the body, providing valuable information for optimizing dosing regimens .

Mechanism of Action

Target of Action

Gemcitabine, a nucleoside analog, primarily targets DNA synthesis and ribonucleotide reductase . It is used as an anticancer therapy for various cancers . The compound’s primary targets play a crucial role in arresting tumor growth and promoting apoptosis of malignant cells .

Mode of Action

Gemcitabine is a prodrug that is transformed into its active metabolites inside the cell . These metabolites work by replacing the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and the promotion of apoptosis of malignant cells .

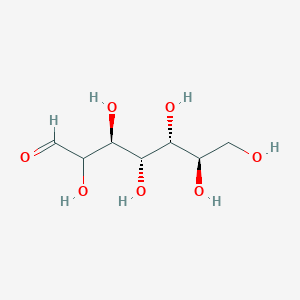

Biochemical Pathways

Gemcitabine undergoes complex intracellular conversion to the nucleotides gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP), which are responsible for its cytotoxic actions . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . dFdCDP is a potent inhibitor of ribonucleotide reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis . This potentiates the effects of dFdCTP .

Pharmacokinetics

Gemcitabine is phosphorylated intracellularly to the active triphosphate (dFdCTP) nucleoside, which interferes with DNA synthesis and targets ribonucleotide reductase . Gemcitabine can be effectively inactivated mainly by the action of deoxycytidine deaminase to 2,29-difluorodeoxyuridine . The pharmacokinetics of gemcitabine and its main metabolite dFdU in plasma have been evaluated in multiple studies .

Result of Action

The active metabolites of gemcitabine, when incorporated into DNA, result in chain termination . This leads to the arrest of tumor growth and the promotion of apoptosis of malignant cells . The structure, metabolism, and mechanism of action of gemcitabine are similar to cytarabine, but gemcitabine has a wider spectrum of antitumor activity .

Action Environment

The action of gemcitabine can be influenced by various environmental factors. For instance, the up- or down-regulation of multiple membrane transporters, target enzymes, enzymes involved in the metabolism of gemcitabine, and alterations in the apoptotic pathways may confer sensitivity/resistance to this drug . Knowledge of gemcitabine cellular pharmacology and its molecular mechanisms of resistance and drug interaction may thus be pivotal to a more rational clinical use of this drug in combination regimens and in tailored therapy .

properties

IUPAC Name |

benzyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)/t11-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMOOGZFANFGH-MRVWCRGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Carboxybenzyl Gemcitabine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)

![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)

![(4S,5R)-2,2-Dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester](/img/structure/B1146337.png)

![Oxiranecarboxamide, 3-(1-hydroxybutyl)-, [2R-[2alpha,3alpha(R*)]]- (9CI)](/img/no-structure.png)